molecular formula C23H32N4O5 B12617223 N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Cat. No.: B12617223
M. Wt: 444.5 g/mol
InChI Key: LITXIBSYFQZWKD-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex quinoline derivative characterized by a [1,3]dioxolo[4,5-g]quinoline core modified with an ethyl group at position 5 and an 8-oxo-5,8-dihydro moiety. The side chain includes an (S)-configured pentan-2-yl group linked to a dimethylaminoethylamine substituent, which confers both hydrophobicity and basicity. The stereochemistry (S-configuration) at the pentan-2-yl position is critical for molecular recognition, as evidenced by analogous compounds with stereochemical dependencies .

Properties

Molecular Formula

C23H32N4O5

Molecular Weight

444.5 g/mol

IUPAC Name

N-[(2S)-1-[2-(dimethylamino)ethylamino]-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

InChI

InChI=1S/C23H32N4O5/c1-6-27-12-16(21(28)15-10-19-20(11-18(15)27)32-13-31-19)22(29)25-17(9-14(2)3)23(30)24-7-8-26(4)5/h10-12,14,17H,6-9,13H2,1-5H3,(H,24,30)(H,25,29)/t17-/m0/s1

InChI Key

LITXIBSYFQZWKD-KRWDZBQOSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](CC(C)C)C(=O)NCCN(C)C

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(CC(C)C)C(=O)NCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxolo group. Subsequent steps involve the formation of the amide bond and the incorporation of the dimethylaminoethyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as chromatography or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or amides to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the functions of specific enzymes or pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets, thereby modulating their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Bioactivity (Reported/Inferred) References
Target Compound [1,3]dioxoloquinoline core; (S)-pentan-2-yl with dimethylaminoethylamine side chain ~550 (estimated) Not explicitly reported; inferred neuroactivity
Compound 7t () Pyrimido[4,5-d]pyrimidine core; methylpyridin-3-yl substituent ~800 (estimated) Kinase inhibition (hypothesized)
N-benzyl-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide () Pyridazinone core; thiomorpholine and benzyl groups ~390 (estimated) Antimicrobial or CNS modulation
EP 3 953 330 B1 () Indole-2-carboxamide; trifluoropentanoyl and pyrrolidine substituents ~500 (estimated) Protease inhibition (hypothesized)

Key Findings:

Structural Similarity vs. Bioactivity: Despite sharing carboxamide and heterocyclic cores, the target compound and analogs exhibit divergent bioactivities. For instance, Compound 7t (pyrimido[4,5-d]pyrimidine) is structurally distinct from the target’s dioxoloquinoline core, likely leading to different target affinities . highlights that even with high structural similarity (Tanimoto Coefficient >0.85), only 20% of compounds share similar gene expression profiles. This suggests that minor substituent changes (e.g., ethyl vs. trifluoromethyl groups) could drastically alter mechanisms of action .

Stereochemical and Conformational Influences: The (S)-configuration in the target compound’s pentan-2-yl chain may enhance binding specificity compared to racemic analogs, as seen in related quinoline derivatives .

Behavioral Profiling and Mechanism Discrimination: emphasizes that compounds with similar behavioral phenotypes (e.g., sedation) may act on distinct neuronal pathways. The target compound’s dimethylaminoethylamine side chain could modulate GABA or serotonin receptors, whereas N-benzyl-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide () might target ion channels .

Synthetic Accessibility :

  • The use of Burgess reagent in synthesizing EP 3 953 330 B1 () contrasts with the target compound’s likely peptide-coupling-based synthesis, impacting scalability and purity .

Biological Activity

N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a complex organic compound with potential pharmacological applications. Its structure features multiple functional groups that contribute to its biological activity, particularly in the context of antiviral and anticancer effects.

Chemical Structure and Properties

The molecular formula of the compound is C23H32N4O5C_{23}H_{32}N_{4}O_{5}, with a molecular weight of 444.5 g/mol. The IUPAC name provides insight into its structural components, which include a quinoline core and various substituents that enhance its bioactivity.

Property Value
Molecular FormulaC23H32N4O5C_{23}H_{32}N_{4}O_{5}
Molecular Weight444.5 g/mol
IUPAC NameN-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
InChI KeyLITXIBSYFQZWKD-KRWDZBQOSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity that affects cellular signaling pathways.
  • Nucleic Acid Interactions : The structure allows for potential binding to DNA or RNA, affecting gene expression and replication processes.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. For instance, in vitro assays demonstrated that derivatives of compounds similar to this one exhibit significant inhibition of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication.

Case Study: SARS-CoV-2 Mpro Inhibition
A related compound showed an KiK_i value of 3.11 nM for Mpro inhibition and an EC50EC_{50} value of 74.5 nM in Vero E6 cells, indicating strong antiviral properties that could be paralleled by N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide .

Anticancer Activity

The compound has also been explored for its anticancer properties. It is hypothesized to induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : By interfering with cell cycle regulation.
  • Induction of Apoptosis : Triggering programmed cell death pathways.
  • Inhibition of Tumor Growth : Reducing the proliferation rate of cancer cells.

Comparative Analysis with Related Compounds

To better understand the efficacy of N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide, a comparison with structurally similar compounds can be beneficial.

Compound Target Activity K_i/EC50 Values
Compound ASARS-CoV-2 MproKi=3.11nMK_i=3.11nM, EC50=74.5nMEC_{50}=74.5nM
Compound BCancer Cell LinesIC50=50nMIC_{50}=50nM
N-(Dimethylamino) DerivativeBroad-spectrum AntiviralKi=27.7nMK_i=27.7nM, EC50=1364nMEC_{50}=1364nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.